molecular formula C12H19NO B3058213 (3-Methoxypropyl)(4-methylbenzyl)amine CAS No. 884497-41-0

(3-Methoxypropyl)(4-methylbenzyl)amine

Cat. No. B3058213
M. Wt: 193.28 g/mol
InChI Key: ZQLARNYZMHSPBE-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)(4-methylbenzyl)amine , also known by its IUPAC name 3-methoxy-N-(4-methylbenzyl)-1-propanamine hydrochloride , is a chemical compound with the molecular formula C₁₂H₁₉NO·HCl . It falls within the class of amines and exhibits interesting properties due to its structural features.



Synthesis Analysis

The synthesis of this compound involves the reaction between 4-methylbenzyl chloride and 3-methoxypropylamine . The nucleophilic substitution of the chloride group by the amine leads to the formation of the target compound. The reaction can be carried out under appropriate conditions, and purification steps yield the hydrochloride salt form.



Molecular Structure Analysis

The molecular structure of (3-Methoxypropyl)(4-methylbenzyl)amine consists of a benzyl group (substituted at the para position with a methoxy group) attached to a propylamine moiety. The hydrochloride salt adds an additional chlorine atom. The presence of the methoxy group and the aromatic benzyl ring contributes to its unique properties.



Chemical Reactions Analysis

(3-Methoxypropyl)(4-methylbenzyl)amine can participate in various chemical reactions. Notably:



  • Nucleophilic Substitution : As mentioned earlier, the synthesis involves a nucleophilic substitution reaction.

  • Arylation Reactions : The benzyl group can undergo arylation reactions, leading to the introduction of other substituents.

  • Reductive Amination : The amine functionality allows for reductive amination reactions, enabling the attachment of diverse functional groups.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a solid .

  • Molecular Weight : Approximately 229.75 g/mol .

  • Solubility : Soluble in water due to the hydrochloride salt form.

  • Melting Point : The melting point varies based on the crystalline form.

  • Boiling Point : Determined by the overall structure and intermolecular forces.


Scientific Research Applications

Analytical Characterization and Synthesis

  • A study conducted by Westphal, F., Girreser, U., & Waldmüller, D. (2016) focused on the analytical characterization of N-(ortho-methoxybenzyl)amines with amphetamine partial structure, highlighting the importance of such compounds in forensic chemistry and drug testing analysis (Westphal et al., 2016).

Complex Formation and Chemical Analysis

  • Research by Liu, S. et al. (1993) delved into the synthesis and characterization of an N4O3 amine phenol ligand and its lanthanide complexes, demonstrating the role of such compounds in complex formation and chemical analysis (Liu et al., 1993).

Pharmaceutical Applications

  • A study by Pettit, G. et al. (2003) explored the synthesis and biological evaluation of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides for potential use in antineoplastic agents, reflecting the pharmaceutical applications of these compounds (Pettit et al., 2003).

Material Science and Polymer Research

  • In the field of material science, Aghamali̇yev, Z. Z. et al. (2018) synthesized and tested 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines as thermostabilizers for polypropylene, showcasing the application of such compounds in enhancing the stability of polymers (Aghamali̇yev et al., 2018).

Chemical Synthesis and Methodology Development

  • Research by Kurosawa, W. et al. (2003) highlighted the preparation of secondary amines from primary amines via 2‐Nitrobenzenesulfonamides, demonstrating the utility of these compounds in chemical synthesis and methodology development (Kurosawa et al., 2003).

Safety And Hazards


  • Handling Precautions : Use appropriate protective equipment (gloves, goggles) when handling.

  • Toxicity : Assess toxicity based on exposure routes (inhalation, skin contact, ingestion).

  • Storage : Store at room temperature (RT) away from incompatible materials.


Future Directions

Research avenues for (3-Methoxypropyl)(4-methylbenzyl)amine include:



  • Biological Activity : Investigate potential pharmacological applications.

  • Catalysis : Explore its use as a catalyst in organic transformations.

  • Materials Science : Assess its role in material synthesis.


Please note that this analysis is based on available information, and further studies may reveal additional insights. For more detailed data, consult relevant scientific literature123.


properties

IUPAC Name

3-methoxy-N-[(4-methylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-11-4-6-12(7-5-11)10-13-8-3-9-14-2/h4-7,13H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLARNYZMHSPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394827
Record name (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxypropyl)(4-methylbenzyl)amine

CAS RN

884497-41-0
Record name (3-METHOXYPROPYL)(4-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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